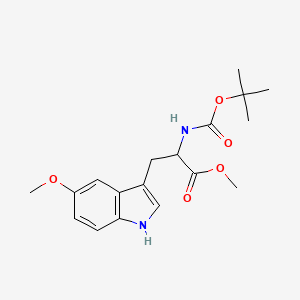
GlcNAcstatin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GlcNAcstatin is a potent and selective inhibitor of the enzyme O-GlcNAcase, which is responsible for removing O-linked β-N-acetylglucosamine (O-GlcNAc) from proteins. This post-translational modification plays a crucial role in various cellular processes, including DNA transcription, insulin sensitivity, and protein trafficking. By inhibiting O-GlcNAcase, this compound helps to increase the levels of O-GlcNAcylation, making it a valuable tool for studying the biological significance of this modification .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GlcNAcstatin involves several steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure of this compound is synthesized using a series of chemical reactions, including glycosylation and acetylation.
Introduction of Functional Groups: Various functional groups, such as N-acetyl and carboxymethyl groups, are introduced to enhance the inhibitory activity and selectivity of the compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Advanced techniques like continuous flow chemistry may be employed to improve efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
GlcNAcstatin undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Substitution reactions allow for the replacement of certain functional groups with others to enhance the compound’s properties.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include:
Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.
Substitution Reagents: Such as alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used to study the structure-activity relationship and optimize the compound’s properties .
Scientific Research Applications
GlcNAcstatin has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the chemical properties and reactivity of O-GlcNAcylation.
Biology: Helps in understanding the role of O-GlcNAcylation in cellular processes such as signal transduction, protein trafficking, and gene expression.
Medicine: Investigated for its potential therapeutic applications in diseases such as cancer, diabetes, and neurodegenerative disorders.
Industry: Used in the development of diagnostic tools and therapeutic agents targeting O-GlcNAcylation
Mechanism of Action
GlcNAcstatin exerts its effects by selectively inhibiting the enzyme O-GlcNAcase. This enzyme is responsible for removing O-GlcNAc from proteins, a process that is crucial for regulating various cellular functions. By inhibiting O-GlcNAcase, this compound increases the levels of O-GlcNAcylation, thereby modulating the activity of O-GlcNAcylated proteins. This inhibition is achieved through the binding of this compound to the active site of O-GlcNAcase, preventing the enzyme from interacting with its natural substrate .
Comparison with Similar Compounds
Similar Compounds
PUGNAc: Another potent inhibitor of O-GlcNAcase, but with lower selectivity compared to GlcNAcstatin.
Thiamet-G: A highly selective O-GlcNAcase inhibitor with a different chemical structure.
NButGT: An O-GlcNAcase inhibitor with moderate potency and selectivity.
Uniqueness of this compound
This compound is unique due to its high selectivity and potency as an O-GlcNAcase inhibitor. It has been shown to be effective at nanomolar concentrations, making it one of the most potent inhibitors available. Additionally, its ability to modulate O-GlcNAc levels in various cell lines makes it a valuable tool for studying the biological significance of O-GlcNAcylation .
Properties
Molecular Formula |
C20H27N3O4 |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
N-[(5S,6R,7R,8R)-6,7-dihydroxy-5-(hydroxymethyl)-2-(2-phenylethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl]-2-methylpropanamide |
InChI |
InChI=1S/C20H27N3O4/c1-12(2)20(27)22-16-18(26)17(25)15(11-24)23-10-14(21-19(16)23)9-8-13-6-4-3-5-7-13/h3-7,10,12,15-18,24-26H,8-9,11H2,1-2H3,(H,22,27)/t15-,16-,17+,18+/m0/s1 |
InChI Key |
YCPLHXLUOSXDJD-WNRNVDISSA-N |
Isomeric SMILES |
CC(C)C(=O)N[C@H]1[C@H]([C@@H]([C@@H](N2C1=NC(=C2)CCC3=CC=CC=C3)CO)O)O |
Canonical SMILES |
CC(C)C(=O)NC1C(C(C(N2C1=NC(=C2)CCC3=CC=CC=C3)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


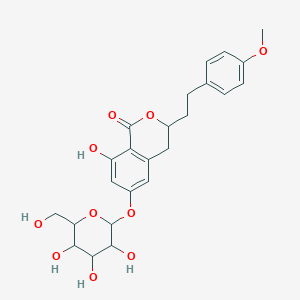
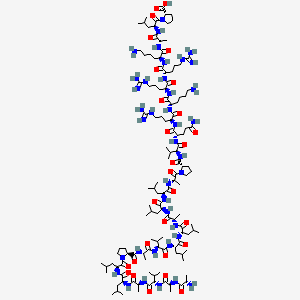
![tert-butyl N-[(E)-[amino-[3-(trifluoromethyl)phenyl]methylidene]amino]carbamate](/img/structure/B13386832.png)
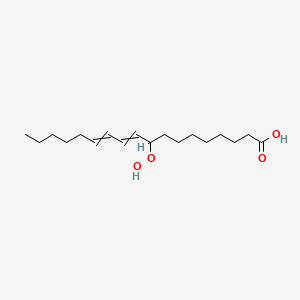

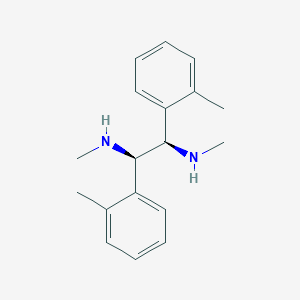
![13-Benzyl-10-(3-hydroxyphenyl)-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione](/img/structure/B13386848.png)
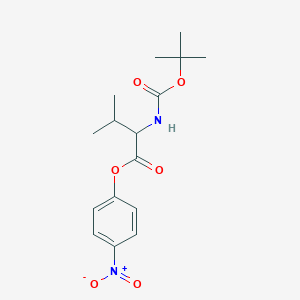
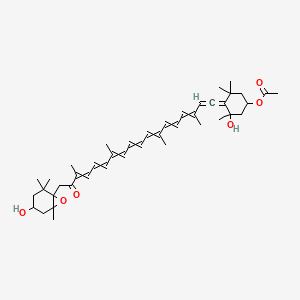
![7-(6-amino-3-azabicyclo[3.1.0]hexan-3-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;methanesulfonic acid](/img/structure/B13386858.png)
![N-[S-(Dimethylarsino)-N-L-gamma-glutamyl-L-cysteinyl]glycine, disodium salt](/img/structure/B13386859.png)
![Ditert-butyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;methanesulfonic acid;N-methyl-2-phenylaniline;palladium](/img/structure/B13386862.png)
![methyl 4-(6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxo-2,3,4,5,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B13386874.png)
